Cas no 1384268-83-0 ((R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCL)

(R)-3-(3-Methoxyphenyl)pyrrolidine HCl is a chiral pyrrolidine derivative featuring a methoxy-substituted phenyl group at the 3-position. This compound is of interest in pharmaceutical and medicinal chemistry due to its potential as a building block for bioactive molecules, particularly in the development of CNS-targeting agents. The (R)-enantiomer offers stereochemical specificity, which may be critical for receptor binding or enzymatic interactions. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. Its structural motif is valuable in the synthesis of ligands for neurotransmitter receptors, making it a useful intermediate for research in neuropharmacology. Purity and enantiomeric excess are typically verified by analytical methods such as HPLC or chiral chromatography.
(R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCL structure
1384268-83-0 structure
Product name:(R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCL
CAS No:1384268-83-0
MF:C11H16ClNO
MW:213.703842163086
CID:5150289

(R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCL Chemical and Physical Properties

Names and Identifiers

    • (R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCL
    • Inchi: 1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H/t10-;/m0./s1
    • InChI Key: RLUNKTWPHYECIL-PPHPATTJSA-N
    • SMILES: O(C1=CC=CC([C@@H]2CNCC2)=C1)C.Cl

(R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCL Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM501670-1g
(R)-3-(3-Methoxyphenyl)pyrrolidinehydrochloride
1384268-83-0 97%
1g
$967 2023-01-02

Additional information on (R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCL

(R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCl: A Comprehensive Overview

The compound with CAS No. 1384268-83-0, commonly referred to as (R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCl, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The pyrrolidine ring, a five-membered saturated heterocycle, forms the core of this molecule, while the methoxyphenyl substituent introduces additional complexity and functionality.

Recent studies have highlighted the importance of stereochemistry in the biological activity of this compound. The (R) configuration at the chiral center plays a crucial role in determining its pharmacokinetic properties and interactions with biological targets. Researchers have employed advanced techniques such as X-ray crystallography and computational modeling to elucidate the three-dimensional structure of (R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCl, providing deeper insights into its molecular interactions.

The synthesis of (R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCl involves a multi-step process that combines principles of organic synthesis and stereochemical control. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the introduction of the methoxyphenyl group via nucleophilic aromatic substitution. The use of chiral auxiliaries and asymmetric catalysis has enabled the selective formation of the desired enantiomer, ensuring high enantiomeric purity.

Pharmacologically, (R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCl exhibits promising activity in preclinical models. Studies have demonstrated its ability to modulate neurotransmitter systems, making it a potential candidate for treating central nervous system disorders such as depression and anxiety. The methoxyphenyl group contributes to its lipophilicity, enhancing its ability to cross biological membranes and interact with target receptors.

Moreover, recent advancements in medicinal chemistry have explored the modification of this compound to improve its pharmacokinetic profile. Researchers have investigated various strategies, including prodrug design and bioisosteric replacements, to enhance its stability, solubility, and bioavailability. These efforts have led to the development of analogs with improved therapeutic indices.

In terms of applications, (R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCl has shown potential in both therapeutic and diagnostic contexts. Its ability to selectively bind to certain receptors makes it a valuable tool in drug discovery programs targeting neurodegenerative diseases. Additionally, its structural versatility allows for further exploration in other therapeutic areas such as pain management and inflammation.

From an environmental perspective, understanding the degradation pathways and ecological impact of (R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCl is crucial for sustainable drug development. Recent research has focused on identifying biodegradation mechanisms and assessing its potential toxicity to aquatic organisms. These studies aim to ensure that any future commercialization aligns with green chemistry principles.

In conclusion, (R)-3-(3-METHOXYPHENYL)PYRROLIDINE HCl represents a compelling molecule with diverse applications in pharmaceutical research. Its unique structure, stereochemical properties, and biological activity make it a subject of ongoing investigation. As research progresses, further insights into its mechanism of action and optimization strategies will undoubtedly contribute to advancing therapeutic interventions for various diseases.

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